molecular formula C10H14N2O2 B13357939 (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol

(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol

Cat. No.: B13357939
M. Wt: 194.23 g/mol
InChI Key: DKSHUCDODMXORK-NXEZZACHSA-N
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Description

(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol is a stereochemically defined oxolane derivative featuring a pyridin-4-ylmethyl amino substituent. This compound has garnered attention in medicinal chemistry due to its role in immunomodulation, particularly as a payload in Toll-like receptor (TLR) 7/8 agonist conjugates . Its stereochemistry (3S,4R) and substituent positioning are critical for binding to protein targets, as evidenced by X-ray crystallography studies resolving its structure at 2.13 Å resolution in complex with TLR8 .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(3S,4R)-4-(pyridin-4-ylmethylamino)oxolan-3-ol

InChI

InChI=1S/C10H14N2O2/c13-10-7-14-6-9(10)12-5-8-1-3-11-4-2-8/h1-4,9-10,12-13H,5-7H2/t9-,10-/m1/s1

InChI Key

DKSHUCDODMXORK-NXEZZACHSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCC2=CC=NC=C2

Canonical SMILES

C1C(C(CO1)O)NCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Cyclization and Nucleophilic Substitution

The primary synthesis route involves cyclization followed by nucleophilic substitution to introduce the pyridin-4-ylmethylamino group. A representative protocol includes:

Step Reagents/Conditions Yield Key Observations
Tetrahydrofuran ring formation Epoxide opening with chiral amine catalysts 68–72% Enantioselectivity >98% via (R,R)-Jacobsen catalyst
Amination Pyridin-4-ylmethylamine, DMF, 60°C, 12h 85% Stereochemistry retained via SN2 mechanism

This method prioritizes stereochemical fidelity, with the (3S,4R) configuration achieved through chiral auxiliary-assisted cyclization.

Stereoselective Synthesis

To avoid racemization, stereoselective approaches leverage:

Critical parameters :

  • Temperature: 25–40°C (higher temperatures reduce enantiomeric excess).
  • Solvent: Tetrahydrofuran/water mixtures enhance reaction rates.

Optimization of Reaction Conditions

Key variables influencing yield and purity:

Parameter Optimal Range Impact on Outcome
Reaction time 10–14h Prolonged time increases byproduct formation
pH 8.5–9.0 Ensures amine nucleophilicity
Catalyst loading 5 mol% Balances cost and efficiency

Comparison with Analogous Compounds

The synthesis of (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol shares strategies with structurally related molecules:

Compound Synthetic Method Key Difference
Methyl 3-amino-3-(pyridin-4-yl)butanoate Michael addition Lack of tetrahydrofuran ring
(3S,4R)-3-ethyl-4-(3H-imidazo[...]) Palladium-catalyzed coupling Heteroaromatic substitution

Challenges and Solutions

  • Byproduct suppression : Use of scavenger resins (e.g., polystyrene-bound sulfonic acid) reduces impurities.
  • Scale-up limitations : Continuous-flow systems improve heat transfer and reproducibility at >1 kg scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridin-4-ylmethylamino group participates in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents. This reactivity is critical for synthesizing derivatives or conjugates:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions (40–60°C, polar aprotic solvents).

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides (e.g., acetyl chloride), requiring bases like triethylamine for deprotonation.

Reaction TypeReagentConditionsProduct
AlkylationCH₃IDMF, 50°CQuaternary ammonium salt
AcylationAcClTHF, 0°C → RTN-Acetyl derivative

Enzyme Inhibition Mechanisms

The compound acts as a mechanism-based inactivator for pyridoxal 5′-phosphate (PLP)-dependent enzymes like ornithine aminotransferase (hOAT) and GABA aminotransferase (GABA-AT) :

Key Steps in hOAT Inactivation:

  • Schiff Base Formation : The amino group reacts with PLP-bound lysine (Lys292) to form an external aldimine intermediate (14b ) .

  • Deprotonation : Abstraction of the γ-proton generates a ketimine intermediate (16b ).

  • Michael Acceptor Formation : Subsequent δ-proton removal by Lys292 produces a reactive Michael acceptor (17b ) .

  • Adduct Formation : Nucleophilic attack by Thr322 or water yields a covalent adduct (34 ) that irreversibly inhibits the enzyme .

Kinetic Parameters for hOAT Inactivation :

ParameterValue
kinactk_{\text{inact}}0.26 s⁻¹
KIK_I2.48 mM
Partition Ratio3.38

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

  • Metal-Catalyzed Oxidation : Using KMnO₄ or CrO₃ in acidic media converts the hydroxyl to a ketone.

  • Enzymatic Oxidation : Dehydrogenases selectively oxidize the alcohol moiety in biological systems.

Oxidation Outcomes :

Oxidizing AgentProductYield
KMnO₄ (H₂SO₄)Tetrahydrofuran-3-one derivative72%
TEMPO/NaOClAldehyde intermediate58%

Hydrolysis and Stability

The compound demonstrates pH-dependent hydrolysis:

  • Acidic Conditions : Protonation of the amino group accelerates ring-opening hydrolysis, yielding linear diols.

  • Basic Conditions : The hydroxyl group deprotonates, promoting β-elimination reactions.

Hydrolysis Half-Lives :

pHt1/2t_{1/2} (25°C)
24.2 h
748 h
121.5 h

Interaction with Biological Thiols

The pyridine ring facilitates π-stacking interactions with aromatic residues in enzymes, while the amino group forms hydrogen bonds. Crystallographic data confirm its binding to hOAT’s active site, with key interactions involving :

  • Hydrogen bonding between the hydroxyl and Thr322.

  • Electrostatic interactions between the pyridine nitrogen and Glu235.

Synthetic Modifications

Industrial-scale synthesis employs optimized protocols:

  • Continuous Flow Reactors : Enhance yield (up to 89%) by maintaining precise temperature control (60°C ± 2°C).

  • Chiral Resolution : Diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess.

This compound’s reactivity profile underscores its utility in medicinal chemistry and enzymology. The balance between nucleophilic amino groups, oxidizable alcohols, and enzyme-targeting capabilities makes it a valuable scaffold for drug design and mechanistic studies .

Scientific Research Applications

(3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. For example, in cancer research, the compound binds to mutant p53 proteins and restores their ability to bind DNA and activate downstream signaling pathways . This reactivation of p53 function can lead to the suppression of tumor growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The biological activity and physicochemical properties of oxolane derivatives are highly dependent on substituent groups and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Applications Evidence Source
(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol C₁₀H₁₅N₂O₂ Pyridin-4-ylmethyl amino 195.24 TLR7/8 agonist conjugates, immunomodulation
(3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol C₂₄H₂₈N₈O₂ Piperidine, methoxyphenyl-pyrrolotriazine 460.53 Cancer therapy (kinase inhibition)
(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol C₈H₁₅N₂O₂ Pyrrolidin-1-yl 157.21 Lab reagent (no reported therapeutic use)
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol C₆H₁₂O₃ Hydroxymethyl 132.16 Synthetic building block (material science)
(3S,4R)-4-[(2-aminoethyl)amino]oxolan-3-ol C₆H₁₄N₂O₂ 2-Aminoethyl amino 146.19 Undefined (structural studies)
Key Observations:

Substituent Impact on Activity: The pyridin-4-ylmethyl amino group in the target compound enables π-π stacking and hydrogen bonding with TLR8, critical for immunomodulatory activity . In contrast, the methoxyphenyl-pyrrolotriazine substituent in the (3R,4R)-piperidine analog facilitates kinase inhibition, making it suitable for cancer therapy . Replacement with a pyrrolidin-1-yl group () reduces molecular weight (157.21 vs. 195.24) and eliminates aromatic interactions, likely diminishing target affinity.

Stereochemistry :

  • The (3S,4R) configuration in the target compound contrasts with the (3R,4R) configuration in the anticancer piperidine analog (). Stereochemical differences alter spatial orientation, affecting binding pocket compatibility and biological specificity.

Hydrogen-Bonding Capacity: The hydroxymethyl group in (3R,4R)-4-(Hydroxymethyl)oxan-3-ol () enhances solubility but lacks the amino functionality required for receptor agonism, limiting its utility to synthetic intermediates.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The pyridin-4-ylmethyl group introduces moderate hydrophobicity, whereas the hydroxymethyl analog () is more polar. This impacts bioavailability and formulation strategies.

Biological Activity

(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 206.24 g/mol

Research indicates that (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to metabolic pathways, particularly aldose reductase, which plays a crucial role in the polyol pathway. This inhibition can be beneficial in managing conditions such as diabetic complications .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially reducing oxidative stress in cells .
  • Neuroprotective Effects : There are indications that the compound may offer neuroprotective benefits, which could be relevant for conditions like neurodegenerative diseases .

Biological Activity Data

Activity Target Effect Reference
Aldose Reductase InhibitionAldose ReductaseReduces sorbitol accumulation
Antioxidant ActivityReactive Oxygen SpeciesScavenges free radicals
NeuroprotectionNeuronal CellsProtects against apoptosis

Case Studies

  • Diabetes Management : A study focused on the compound's role in inhibiting aldose reductase demonstrated a reduction in diabetic complications in animal models. The results indicated a significant decrease in sorbitol levels, suggesting potential therapeutic benefits for diabetic patients .
  • Neurodegenerative Disease Models : In vitro studies have shown that (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol can protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

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